molecular formula C10H15NO6S B12310094 rac-Metanephrine-O-sulfate

rac-Metanephrine-O-sulfate

Cat. No.: B12310094
M. Wt: 277.30 g/mol
InChI Key: WGKGYPCZXNIECS-UHFFFAOYSA-N
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Description

rac-Metanephrine-O-sulfate is a sulfate ester of metanephrine, a metabolite of the catecholamine hormones epinephrine and norepinephrine. Metanephrines are biologically inactive products derived from the O-methylation of catecholamines through a reaction mediated by the enzyme catechol-O-methyltransferase . This compound is often used in clinical research and biochemical studies due to its relevance in the metabolism of catecholamines.

Preparation Methods

The preparation of rac-Metanephrine-O-sulfate typically involves the synthesis of metanephrine followed by its sulfation. Metanephrine can be synthesized through the O-methylation of epinephrine or norepinephrine using catechol-O-methyltransferase. The sulfation process involves the reaction of metanephrine with sulfuric acid or a suitable sulfating agent under controlled conditions . Industrial production methods may involve large-scale synthesis using automated reactors and purification systems to ensure high purity and yield.

Chemical Reactions Analysis

rac-Metanephrine-O-sulfate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to its parent catecholamine.

    Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

rac-Metanephrine-O-sulfate has several scientific research applications:

Mechanism of Action

rac-Metanephrine-O-sulfate exerts its effects through its role as a metabolite of catecholamines. It is formed by the O-methylation of epinephrine and norepinephrine, followed by sulfation. The enzyme catechol-O-methyltransferase mediates the O-methylation, while sulfotransferases catalyze the sulfation. These reactions occur in extraneuronal tissues and adrenal medullary chromaffin cells . The compound itself is biologically inactive, but its levels in biological fluids can indicate the activity of catecholamine metabolism pathways.

Comparison with Similar Compounds

rac-Metanephrine-O-sulfate can be compared with other similar compounds such as:

Properties

IUPAC Name

[4-[1-hydroxy-2-(methylamino)ethyl]-2-methoxyphenyl] hydrogen sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO6S/c1-11-6-8(12)7-3-4-9(10(5-7)16-2)17-18(13,14)15/h3-5,8,11-12H,6H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKGYPCZXNIECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)OS(=O)(=O)O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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